2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound that features a tetrazole ring, a pyridine moiety, and an acetohydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves the cyclization of 5-amino-1H-tetrazole with appropriate reagents. One common method includes the reaction of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . This reaction forms the tetrazole ring, which is then further reacted with pyridine-2-carbaldehyde and acetohydrazide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or pyridine moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction may lead to the formation of reduced hydrazide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) with unique properties.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the synthesis of advanced materials with specific electronic or photonic properties.
Wirkmechanismus
The mechanism of action of 2-(5-amino-1H-tetrazol-1-yl)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and π-π stacking interactions. These interactions can influence various biological pathways and processes, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Tetrazol-1-yl)-2H-tetrazole: A similar compound with a tetrazole ring, synthesized using similar methods.
2-methyl-5-(tetrazol-1-yl)tetrazole: Another derivative of tetrazole with similar structural features.
Eigenschaften
Molekularformel |
C9H10N8O |
---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C9H10N8O/c10-9-14-15-16-17(9)6-8(18)13-12-5-7-3-1-2-4-11-7/h1-5H,6H2,(H,13,18)(H2,10,14,16)/b12-5+ |
InChI-Schlüssel |
NSQHMQHHEJFXJJ-LFYBBSHMSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
Kanonische SMILES |
C1=CC=NC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
Löslichkeit |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.